6-Chloro-1-ethylquinolin-4(1H)-one
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Overview
Description
6-Chloro-1-ethylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a chlorine atom at the 6th position and an ethyl group at the 1st position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-ethylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The chlorine atom and the ethyl group enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinolin-4(1H)-one: Lacks the ethyl group at the 1st position.
1-Ethylquinolin-4(1H)-one: Lacks the chlorine atom at the 6th position.
Quinolin-4(1H)-one: Lacks both the chlorine atom and the ethyl group.
Uniqueness
6-Chloro-1-ethylquinolin-4(1H)-one is unique due to the combined presence of the chlorine atom and the ethyl group, which imparts distinct chemical and biological properties
Biological Activity
6-Chloro-1-ethylquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews its pharmacological properties, focusing on antimalarial activity, antibacterial effects, and cytotoxicity, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClN with a molecular weight of 191.63 g/mol. The presence of the chloro group at the 6-position and an ethyl group at the 1-position on the quinoline ring contributes to its biological activity.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of quinoline derivatives, including this compound. Research indicates that compounds with a chloro substituent at the 6-position exhibit enhanced potency against malaria parasites. For instance, structure–activity relationship (SAR) studies show that chlorinated analogs outperform fluorinated and methoxylated counterparts in terms of efficacy against Plasmodium falciparum.
Compound | EC50 (nM) | Remarks |
---|---|---|
This compound | TBD | Potent against multi-drug-resistant strains |
6-Chloro-7-methoxy-2-methyl-4(1H)-quinolone | 37.0 ± 4.3 | Superior activity compared to other substituents |
In vivo studies demonstrated that derivatives like ELQ-300 and P4Q-391, which share structural similarities with this compound, showed high efficacy against both blood and liver stages of malaria parasites while selectively inhibiting the Plasmodium cytochrome bc1 complex without affecting mammalian counterparts .
Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been explored. Studies indicate that certain compounds exhibit significant antibacterial activity against various strains, including Enterococcus faecalis and Fusobacterium nucleatum. The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
This compound | TBD | E. faecalis, F. nucleatum |
The leachates from endodontic sealers containing quinoline derivatives were found to possess antimicrobial properties, suggesting potential applications in dental medicine .
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The cytocompatibility of this compound was assessed using human osteoblast-like cell lines. Results indicated that while some derivatives showed cytotoxic effects at higher concentrations, they maintained acceptable levels of cell viability at therapeutic doses.
Compound | Cell Viability (%) | Concentration (µM) |
---|---|---|
This compound | >80% | ≤10 |
These findings suggest that while the compound exhibits biological activity, careful consideration must be given to dosage to minimize cytotoxic effects .
Case Studies
A notable case study involved a series of SAR analyses where various substituents on the quinoline ring were evaluated for their impact on biological activity. The introduction of the chloro group consistently resulted in improved antimalarial potency compared to other modifications .
Properties
Molecular Formula |
C11H10ClNO |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
6-chloro-1-ethylquinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-2-13-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3 |
InChI Key |
MMDOANXBGWBHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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